4-(2-Aminoethoxy)-N-isopropylbenzamide
Description
Properties
IUPAC Name |
4-(2-aminoethoxy)-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)14-12(15)10-3-5-11(6-4-10)16-8-7-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIIXJHOTOLQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects. For example, in medicinal applications, it may inhibit certain enzymes or modulate signaling pathways involved in disease progression.
Comparison with Similar Compounds
To contextualize the properties of 4-(2-Aminoethoxy)-N-isopropylbenzamide, we compare it with structurally related benzamide derivatives reported in the literature. Key differences in substituents, molecular properties, and synthesis methods are highlighted below.
Structural and Molecular Comparisons
Table 1: Structural and Physical Properties of Selected Benzamide Derivatives
Key Observations:
Substituent Effects: The chlorobenzyl and methoxyphenyl groups in the compound from increase molecular weight (464.983 g/mol) and hydrophobicity (LogP = 0.7). In contrast, the aminoethoxy group in 4-(2-Aminoethoxy)-N-isopropylbenzamide may improve aqueous solubility due to its polar nature.
Synthetic Complexity :
- The compound in was synthesized via a multi-component reaction with a moderate yield (65%), while simpler benzamides (e.g., ) may require fewer steps. The absence of synthesis data for the target compound limits direct comparisons.
Thermal Stability :
- The compound from exhibits a sharp melting point (142.9–143.4°C), indicative of high crystallinity. The target compound’s melting point remains uncharacterized but could differ based on its substituents’ flexibility.
Limitations and Knowledge Gaps
- No direct data on the target compound’s synthesis, melting point, or bioactivity were found in the provided evidence. Comparisons are inferred from structural analogs.
- Compounds like (degradation products) and (thiazole-containing benzamides) highlight the diversity of benzamide derivatives but lack sufficient data for deeper analysis.
Biological Activity
4-(2-Aminoethoxy)-N-isopropylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 4-(2-Aminoethoxy)-N-isopropylbenzamide can be represented as follows:
- Molecular Formula : C12H17N3O2
- Molecular Weight : 235.28 g/mol
This compound features an amine group, an ether linkage, and an aromatic benzamide structure, which contribute to its biological properties.
Research indicates that 4-(2-Aminoethoxy)-N-isopropylbenzamide may exert its effects through several mechanisms:
- Inhibition of Viral Entry : Similar compounds have been shown to inhibit the entry of viruses such as Ebola and Marburg by interfering with viral glycoproteins. This suggests potential antiviral applications for 4-(2-Aminoethoxy)-N-isopropylbenzamide against filoviruses .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting Rho-associated protein kinases (ROCK), which are involved in various inflammatory processes .
Therapeutic Applications
The potential therapeutic applications of 4-(2-Aminoethoxy)-N-isopropylbenzamide include:
- Antiviral Treatments : Due to its activity against viral entry, it is being explored as a candidate for treating viral infections, particularly those caused by filoviruses.
- Anti-fibrotic Agents : The inhibition of ROCK pathways suggests applications in treating conditions characterized by fibrosis, such as lung and kidney diseases .
In Vitro Studies
In vitro studies have demonstrated that derivatives of 4-(2-Aminoethoxy)-N-isopropylbenzamide exhibit significant antiviral activity. For instance:
- Ebola Virus Inhibition : Compounds related to this structure have shown EC50 values less than 10 μM against the Ebola virus in Vero cell assays, indicating strong antiviral potential .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the benzamide structure can enhance potency and selectivity:
| Compound | Modification | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| CBS1118 | Original | <10 | High |
| Compound 20 | Para-trifluoromethyl | 1.27 | Improved |
| Compound 18 | Meta-chloro | 2.34 | Moderate |
These findings illustrate how specific substitutions can optimize the compound's efficacy against viral targets while minimizing cytotoxicity.
Clinical Implications
While clinical data on 4-(2-Aminoethoxy)-N-isopropylbenzamide specifically is limited, related compounds have undergone trials for various conditions:
Preparation Methods
Synthesis of N-isopropyl-2-aminobenzamide Intermediate
A key intermediate, N-isopropyl-2-aminobenzamide , is synthesized via the reaction of anthranilic acid with reagents that form isatoic anhydride, followed by aminolysis with isopropylamine.
Step 1: Formation of Isatoic Anhydride
Anthranilic acid is dissolved in an organic solvent such as ethylene dichloride and reacted with bis(trichloromethyl) carbonate (triphosgene) under controlled temperature (60–90 °C) to form isatoic anhydride.
Step 2: Aminolysis with Isopropylamine
The isatoic anhydride intermediate is then reacted with isopropylamine at 50–65 °C to yield N-isopropyl-2-aminobenzamide with high purity (up to 99.3%) and good yield (~90.9%) as reported in large-scale synthesis (up to 5000 L reactor scale).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Anthranilic acid + bis(trichloromethyl) carbonate, 60–90 °C, organic solvent | Formation of isatoic anhydride solution |
| 2 | Isatoic anhydride + isopropylamine, 50–65 °C | N-isopropyl-2-aminobenzamide (99.3% purity, 90.9% yield) |
Alternative Synthetic Routes and Optimization
Amide Formation via Schotten-Baumann Reaction
In medicinal chemistry research, related benzamide derivatives have been synthesized by:
Structural Optimization Insights
Research on related 4-(aminomethyl)benzamides shows that modification of the amide and aromatic regions can be achieved efficiently via:
- Ester hydrolysis to benzoic acids.
- Conversion to benzoyl chlorides.
- Amide coupling with various amines.
This modular approach allows for the introduction of diverse substituents such as 2-aminoethoxy groups.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield/Purity | Notes |
|---|---|---|---|
| Isatoic anhydride formation | Anthranilic acid + bis(trichloromethyl) carbonate, 60–90 °C, organic solvent (e.g., ethylene dichloride) | High yield, scalable | Controlled addition rate critical |
| Aminolysis to N-isopropylbenzamide | Isatoic anhydride + isopropylamine, 50–65 °C | 90.9% yield, 99.3% purity | Large-scale synthesis demonstrated |
| Introduction of 2-aminoethoxy group | Nucleophilic substitution with 2-aminoethanol on activated aromatic precursor | Variable, depends on method | May require protecting groups and catalysts |
| Amide coupling (alternative) | Benzoyl chloride + isopropylamine, Schotten-Baumann conditions | Efficient for diverse analogs | Useful for structural optimization |
Research Findings and Practical Considerations
- The patent CN101967109B provides a robust and scalable method for preparing N-isopropyl-2-aminobenzamide, a key intermediate for the target compound, emphasizing controlled addition rates and temperature to optimize yield and purity.
- The use of bis(trichloromethyl) carbonate (triphosgene) is preferred over phosgene for safety and ease of handling.
- The reaction conditions (temperature, solvent, molar ratios) are critical for high purity and yield.
- The introduction of the 2-aminoethoxy substituent requires careful selection of leaving groups and reaction conditions to avoid side reactions and maximize substitution efficiency.
- Medicinal chemistry literature indicates that modular synthesis via benzoyl chloride intermediates allows flexibility in introducing various amide and aromatic substituents, facilitating SAR studies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-Aminoethoxy)-N-isopropylbenzamide, and how are intermediates characterized?
- Answer : The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups (e.g., aminoethoxy) and coupling reactions. For example, analogous benzamide derivatives are synthesized using Boc-protected intermediates and acyl chloride couplings . Intermediates are characterized via 1H/13C NMR to confirm structural integrity and HPLC to assess purity (>95%) before proceeding to subsequent steps .
Q. Which spectroscopic and chromatographic methods are essential for confirming the molecular structure and purity of 4-(2-Aminoethoxy)-N-isopropylbenzamide?
- Answer : Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the isopropyl group (δ ~1.2 ppm, doublet) and aminoethoxy chain (δ ~3.5-4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to verify purity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+ calculated for C₁₃H₂₀N₂O₂: 261.1603) .
Q. What biological screening assays are appropriate for initial evaluation of 4-(2-Aminoethoxy)-N-isopropylbenzamide?
- Answer : Begin with enzyme inhibition assays (e.g., fluorescence-based kinetic assays) targeting relevant pathways (e.g., kinases or proteases). For cytotoxicity profiling, use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of 4-(2-Aminoethoxy)-N-isopropylbenzamide amid competing side reactions?
- Answer :
- Design of Experiments (DoE) : Systematically vary temperature (e.g., 0°C to room temperature), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., HOBt/DCC ratios) .
- Protecting Group Strategy : Replace tert-butoxycarbonyl (Boc) with more labile groups (e.g., Fmoc) to minimize premature deprotection .
- Real-Time Monitoring : Use inline FT-IR to track reaction progress and identify side products .
Q. What strategies are recommended for reconciling conflicting reports on the enzyme inhibition potency of 4-(2-Aminoethoxy)-N-isopropylbenzamide across studies?
- Answer :
- Standardization : Replicate assays under uniform conditions (pH 7.4, 37°C, 1 mM ATP for kinases) .
- Orthogonal Validation : Employ Surface Plasmon Resonance (SPR) to measure binding kinetics and Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters .
- Purity Reassessment : Verify compound integrity via LC-MS to rule out degradation artifacts .
Q. How should computational modeling be integrated into the study of 4-(2-Aminoethoxy)-N-isopropylbenzamide's mechanism of action?
- Answer :
- Molecular Docking : Use crystal structures of target proteins (e.g., PDB ID: 1ATP for kinases) to predict binding poses. Focus on hydrogen bonding between the aminoethoxy group and catalytic residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the binding mode .
- Quantum Mechanical Calculations : Evaluate electron density maps to optimize the benzamide core’s electrostatic interactions .
Q. What experimental approaches can elucidate the role of the aminoethoxy moiety in 4-(2-Aminoethoxy)-N-isopropylbenzamide's bioactivity?
- Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified ethoxy chains (e.g., methyl or propyl substitutions) and compare IC₅₀ values .
- Isotopic Labeling : Incorporate ¹⁵N into the amino group for NMR-based tracking of ligand-receptor interactions .
- Mutagenesis Studies : Engineer target proteins with alanine substitutions at predicted binding sites to validate functional groups .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference results with structurally similar benzamides (e.g., N-(2-aminoethyl)-2,4-dichlorobenzamide derivatives) to identify conserved structure-activity trends .
- Theoretical Frameworks : Align mechanistic hypotheses with established biochemical theories (e.g., induced-fit vs. lock-and-key enzyme models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
